molecular formula C21H20N2O4 B2551295 (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1020971-65-6

(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No. B2551295
M. Wt: 364.401
InChI Key: SPWLHUOLECIUOW-BQYQJAHWSA-N
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Description

The compound , (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, is a chemical entity that appears to be related to the field of organic chemistry, specifically involving isoquinoline derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and reactions that can be used to infer properties and synthetic routes for the compound of interest.

Synthesis Analysis

The synthesis of related isoquinoline compounds involves the formation of N-formylenamides through cyclization reactions. According to the second paper, N-formylenamides of isoquinoline were synthesized from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides by cyclization in the presence of a catalytic amount of p-toluensulfonic acid . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be quite complex. The first paper describes a related compound, N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, which crystallizes as a cis formamide isomer with the isoquinoline and benzene fragments nearly perpendicular to each other . This information provides a basis for understanding the spatial arrangement of the isoquinoline moiety in similar compounds, which could be extrapolated to the compound of interest.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, they do mention the use of intermolecular N-H⋯O hydrogen bonds in the formation of centrosymmetric dimers . This indicates that the compound may participate in hydrogen bonding, which could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural features and synthetic routes described in the papers. For instance, the presence of multiple methoxy groups suggests that the compound might exhibit increased solubility in organic solvents. The planarity of the formamide group with the isoquinoline unit, as mentioned in the first paper, could influence the compound's crystal packing and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Various enamides derived from isoquinoline, similar to (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, have been synthesized for different scientific purposes. For example, the synthesis of the novel enamide isoquinoline alkaloid polycarpine from commercially available trimethoxyacetophenone was described, showcasing the potential for creating diverse isoquinoline-based compounds (Lenz & Woo, 1981).
  • Characteristics and Applications : A study on the synthesis and characterization of polymides involving similar chemical structures indicated their application in creating soluble polymides useful in various industrial applications (Imai et al., 1984).

Biological and Pharmaceutical Research

  • Hemostatic Properties : A series of amides, including those related to the (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide structure, were synthesized and evaluated for their influence on blood coagulation. These compounds were found to be hemostatics, decreasing blood coagulation time by 14-16% (Limanskii et al., 2009).
  • Anticancer Activity : Research involving the synthesis of trimethoxyphenylquinoline derivatives, which are structurally related to the compound of interest, showed promising antiproliferative activity against various human cancer cell lines. This indicates the potential application of similar compounds in cancer research and treatment (Wu et al., 2020).

Advanced Materials Research

  • Polymer Synthesis : The creation of novel polymides from related chemical structures demonstrates the utility of these compounds in developing new materials with desirable properties such as solubility in organic solvents and high thermal stability, which are important in various industrial and technological applications (Imai et al., 1984).

properties

IUPAC Name

(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWLHUOLECIUOW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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